molecular formula C36H48N6O9 B1667090 BIO-1211 CAS No. 187735-94-0

BIO-1211

Numéro de catalogue: B1667090
Numéro CAS: 187735-94-0
Poids moléculaire: 708.8 g/mol
Clé InChI: NVVGCQABIHSJSQ-KFZSMJGVSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

BIO-1211 est un inhibiteur hautement sélectif et actif par voie orale de l'intégrine alpha-4 bêta-1 (Very Late Antigen-4). Il présente une sélectivité significative pour la forme activée de l'intégrine alpha-4 bêta-1, avec une constante d'inhibition de 70 picomolaires et une concentration inhibitrice de 4 nanomolaires . Ce composé est principalement utilisé dans la recherche scientifique pour étudier le rôle de l'intégrine alpha-4 bêta-1 dans divers processus biologiques.

Applications De Recherche Scientifique

Neurological Disorders

A significant study investigated the prophylactic effects of BIO 1211 in an experimental autoimmune encephalomyelitis (EAE) model, which simulates multiple sclerosis. The research demonstrated that treatment with BIO 1211 resulted in:

  • Reduced clinical scores in EAE mice.
  • Decreased expression of pro-inflammatory cytokines such as TNF-α, IL-17, and IFN-γ.
  • Inhibition of leukocyte trafficking into the central nervous system.

These findings suggest that BIO 1211 could serve as a promising therapeutic agent for managing multiple sclerosis and similar neuro-inflammatory conditions .

Inflammatory Diseases

BIO 1211 has shown potential in treating various inflammatory diseases due to its ability to inhibit leukocyte adhesion. In vitro studies have indicated that it can effectively reduce inflammation markers in models of allergic airway responses and other inflammatory conditions .

Case Study 1: EAE Model

In a controlled study involving C57BL/6 mice, researchers administered BIO 1211 at doses of 5 mg/kg and 10 mg/kg. The results were compelling:

  • Clinical Scores : Mice treated with BIO 1211 exhibited significantly lower clinical scores compared to untreated controls.
  • Cytokine Levels : Quantitative PCR analysis revealed a marked decrease in cytokine levels associated with inflammation.

This case study underscores the potential of BIO 1211 as an effective intervention for autoimmune diseases .

Case Study 2: Allergic Responses

Another investigation focused on the role of BIO 1211 in modulating allergic responses. The study found that:

  • Treatment led to a substantial reduction in eosinophil infiltration and other inflammatory markers.
  • The results suggest that BIO 1211 could be beneficial in managing allergic conditions by inhibiting the recruitment of inflammatory cells .

Mécanisme D'action

Target of Action

BIO-1211 is a highly selective and orally active inhibitor of α4β1 (VLA-4) . The α4β1 integrin, also known as Very Late Antigen-4 (VLA4), plays a pivotal role in controlling immune cell migration into inflamed tissue .

Mode of Action

This compound acts as a probe to assess α4β1 function under various states of activation . It mimics many of the properties of α4β1 ligands and distinguishes different activation states of α4β1, which are relevant to the binding of more physiological ligands . This compound targets the disruption of VLA4/VCAM1 interactions in mice .

Biochemical Pathways

The effect of this compound results in reduced cytokines expression, leukocyte trafficking, and inhibition of inflammatory responses in encephalomyelitis . It modulates the localization of IFNγ, IL-17, and TNF-α in the cerebral cortex . Furthermore, this compound decreases the expression of inflammatory cytokines in both protein and mRNA levels .

Pharmacokinetics

This compound is a highly active VLA4 antagonist with good bioavailability in rats, dogs, and monkeys . It displays 200-fold selectivity for the activated form of α4β1 . In addition, this compound is also selective for α4β1 over a range of other integrins .

Result of Action

This compound treatment significantly delays the onset of encephalomyelitis and reduces the severity of clinical encephalomyelitis compared to the vehicle group . It limits the migration of immune cells markers, CD11b, and CD45 .

Action Environment

The action of this compound is influenced by the environment in which it is administered. For example, in a mouse model of encephalomyelitis, the effects of this compound were observed in a dose-independent manner . .

Méthodes De Préparation

La synthèse de BIO-1211 implique plusieurs étapes, notamment le couplage d'acides aminés spécifiques et la formation de liaisons peptidiques. La voie de synthèse commence généralement par la protection des groupes amino, suivie de l'ajout séquentiel d'acides aminés pour former la chaîne peptidique souhaitée. Le produit final est obtenu par des étapes de déprotection et de purification . Les méthodes de production industrielle pour this compound ne sont pas largement documentées, mais elles impliquent probablement des voies de synthèse similaires avec optimisation pour une production à grande échelle.

Analyse Des Réactions Chimiques

BIO-1211 subit diverses réactions chimiques, notamment:

    Oxydation: Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène. Les réactifs courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

    Réduction: Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène. Les réactifs courants comprennent le borohydrure de sodium et l'hydrure de lithium et d'aluminium.

    Substitution: Cette réaction implique le remplacement d'un groupe fonctionnel par un autre.

Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés.

Applications de recherche scientifique

This compound a un large éventail d'applications de recherche scientifique, notamment:

Mécanisme d'action

This compound exerce ses effets en inhibant sélectivement l'intégrine alpha-4 bêta-1. Cette inhibition perturbe l'interaction entre l'intégrine alpha-4 bêta-1 et son ligand, la molécule d'adhésion cellulaire vasculaire-1. Cette perturbation conduit à une expression réduite des cytokines, un trafic leucocytaire réduit et une inhibition des réponses inflammatoires . Les cibles moléculaires et les voies impliquées comprennent la modulation des cytokines inflammatoires telles que l'interféron-gamma, l'interleukine-17 et le facteur de nécrose tumorale-alpha .

Comparaison Avec Des Composés Similaires

BIO-1211 est unique en sa haute sélectivité et sa puissance pour l'intégrine alpha-4 bêta-1. Les composés similaires comprennent:

This compound se distingue par sa haute sélectivité pour l'intégrine alpha-4 bêta-1 et sa capacité à inhiber efficacement les réponses inflammatoires .

Activité Biologique

BIO 1211 is a small-molecule antagonist that selectively inhibits the integrin α4β1, which plays a critical role in leukocyte recruitment and inflammatory responses. This compound has been investigated for its potential therapeutic applications, particularly in autoimmune diseases such as multiple sclerosis (MS). This article reviews the biological activity of BIO 1211, focusing on its mechanism of action, efficacy in experimental models, and relevant case studies.

BIO 1211 exhibits a high affinity for the activated form of the α4β1 integrin, with an IC50 value of approximately 0.004 µM. It is reported to be about 200-fold selective for the activated state compared to the non-activated state. The compound stimulates the expression of ligand-induced epitopes on the integrin β1 subunit, indicating its occupancy at the receptor's ligand-binding site. This interaction is crucial for mediating leukocyte adhesion and migration during inflammatory processes .

Study Design

A significant study evaluated the prophylactic effects of BIO 1211 in an experimental autoimmune encephalomyelitis (EAE) mouse model, which is commonly used to mimic MS. In this study, EAE was induced by immunizing C57BL/6 mice with myelin oligodendrocyte glycoprotein (MOG35-55). Mice were treated with either BIO 1211 at doses of 5 mg/kg and 10 mg/kg or Natalizumab (NTZ) at 5 mg/kg . The treatment lasted for 21 days , and various methods were employed to assess neuro-inflammatory responses .

Results

The results demonstrated that BIO 1211 effectively reduced cytokine expression and inhibited leukocyte trafficking into the central nervous system. Notably, there was a significant decrease in pro-inflammatory cytokines such as TNF-α, IL-17, and IFN-γ. The study reported a marked depletion in clinical scores associated with EAE among mice treated with BIO 1211, suggesting its potential as an EAE-suppressing agent .

Treatment GroupDose (mg/kg)Clinical Score ReductionCytokine Expression Reduction
Control---
BIO 12115SignificantYes
BIO 121110SignificantYes
Natalizumab5ModerateYes

Case Studies and Research Findings

Several studies have highlighted the therapeutic potential of BIO 1211 beyond its role as a VLA-4 antagonist. For instance, research indicates that targeting VLA-4/VCAM-1 interactions can significantly alter immune cell dynamics in inflammatory diseases. In one study, co-administration of BIO 1211 and NTZ led to enhanced suppression of EAE symptoms compared to either treatment alone .

Key Findings from Case Studies

  • Leukocyte Trafficking : BIO 1211 administration resulted in a notable reduction in CD11b(+) and CD45(+) immune cells infiltrating the cerebral cortex.
  • Cytokine Profiling : Treated groups exhibited lower levels of inflammatory cytokines compared to control groups.
  • Dose Independence : The effects observed were consistent across different dosages, indicating a robust mechanism of action regardless of concentration within the tested range .

Propriétés

IUPAC Name

(2S)-1-[(2S)-2-[[(2S)-3-carboxy-2-[[(2S)-4-methyl-2-[[2-[4-[(2-methylphenyl)carbamoylamino]phenyl]acetyl]amino]pentanoyl]amino]propanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H48N6O9/c1-20(2)17-26(38-29(43)18-23-12-14-24(15-13-23)37-36(51)40-25-10-7-6-9-22(25)5)32(46)39-27(19-30(44)45)33(47)41-31(21(3)4)34(48)42-16-8-11-28(42)35(49)50/h6-7,9-10,12-15,20-21,26-28,31H,8,11,16-19H2,1-5H3,(H,38,43)(H,39,46)(H,41,47)(H,44,45)(H,49,50)(H2,37,40,51)/t26-,27-,28-,31-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVVGCQABIHSJSQ-KFZSMJGVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)CC(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)N3CCCC3C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)CC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N3CCC[C@H]3C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H48N6O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

708.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

187735-94-0
Record name BIO-1211
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0187735940
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BIO-1211
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61G4E2353I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
BIO 1211
Reactant of Route 2
Reactant of Route 2
BIO 1211
Reactant of Route 3
Reactant of Route 3
BIO 1211
Reactant of Route 4
Reactant of Route 4
BIO 1211
Reactant of Route 5
Reactant of Route 5
BIO 1211
Reactant of Route 6
Reactant of Route 6
BIO 1211

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.